molecular formula C8H8KNO2 B6218289 potassium 2-(pyridin-3-yl)propanoate CAS No. 2742660-88-2

potassium 2-(pyridin-3-yl)propanoate

Cat. No.: B6218289
CAS No.: 2742660-88-2
M. Wt: 189.3
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Description

Potassium 2-(pyridin-3-yl)propanoate is a pyridine-derived organic salt characterized by a propanoic acid backbone substituted at the second carbon with a pyridin-3-yl group, neutralized by a potassium ion. Its molecular formula is C₈H₈KNO₂, with a molecular weight of 205.64 g/mol . The compound is cataloged under multiple identifiers, including CAS numbers EN300-37152372 and EN300-37152141, and is listed in commercial databases such as Enamine Ltd’s Building Blocks Catalogue .

Properties

CAS No.

2742660-88-2

Molecular Formula

C8H8KNO2

Molecular Weight

189.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Direct Neutralization: : The most straightforward method to synthesize potassium 2-(pyridin-3-yl)propanoate involves the neutralization of pyridine-3-propanoic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature:

    C8H9NO2+KOHC8H8NO2K+H2O\text{C}_8\text{H}_9\text{NO}_2 + \text{KOH} \rightarrow \text{C}_8\text{H}_8\text{NO}_2\text{K} + \text{H}_2\text{O} C8​H9​NO2​+KOH→C8​H8​NO2​K+H2​O

  • Ester Hydrolysis: : Another method involves the hydrolysis of the ester derivative of pyridine-3-propanoic acid in the presence of potassium hydroxide:

    C8H9NO2R+KOHC8H8NO2K+ROH\text{C}_8\text{H}_9\text{NO}_2\text{R} + \text{KOH} \rightarrow \text{C}_8\text{H}_8\text{NO}_2\text{K} + \text{ROH} C8​H9​NO2​R+KOH→C8​H8​NO2​K+ROH

Industrial Production Methods

Industrial production of this compound typically involves large-scale neutralization processes. The reaction is carried out in large reactors with controlled temperature and pH to ensure complete conversion and high purity of the product. The resulting solution is then concentrated and crystallized to obtain the solid potassium salt.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Potassium 2-(pyridin-3-yl)propanoate can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the pyridine ring.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products

    Oxidation: Pyridine-3-carboxylic acid derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine-3-propanoate derivatives.

Scientific Research Applications

Chemistry

In chemistry, potassium 2-(pyridin-3-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to investigate enzyme-substrate interactions and receptor binding studies.

Medicine

This compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and potential therapeutic uses, particularly in the development of new drugs targeting specific pathways.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which potassium 2-(pyridin-3-yl)propanoate exerts its effects depends on its interaction with specific molecular targets. In biological systems, it can interact with enzymes, altering their activity. The carboxylate group can form ionic bonds with positively charged residues in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare potassium 2-(pyridin-3-yl)propanoate with analogous pyridine derivatives, focusing on structural variations, physicochemical properties, and inferred functional differences.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications CAS Number
This compound C₈H₈KNO₂ 205.64 Pyridin-3-yl, potassium carboxylate EN300-37152372
2-Methyl-2-(pyridin-3-yl)propanoic acid Not provided Not provided Pyridin-3-yl, α-methyl, carboxylic acid 169253-35-4
Methyl 2-(pyridin-3-yl)propanoate C₉H₁₁NO₂ 165.19 (estimated) Pyridin-3-yl, methyl ester 154369-12-7
2-(Pyridin-3-yl)acetic acid hydrochloride C₇H₈ClNO₂ 173.60 (estimated) Pyridin-3-yl, acetic acid backbone, HCl salt 6419-36-9
1-(Pyridin-3-yl)cyclopropanecarboxylic acid C₉H₉NO₂ 163.18 (estimated) Pyridin-3-yl, cyclopropane ring, carboxylic acid 610791-39-4

Key Comparative Analysis

Functional Group Influence on Solubility and Reactivity Potassium carboxylate vs. Carboxylic acid: The potassium salt form (target compound) enhances water solubility compared to its carboxylic acid analogs (e.g., 2-methyl-2-(pyridin-3-yl)propanoic acid) due to ionic dissociation . This property is critical for pharmaceutical formulations requiring bioavailability. Ester vs. Carboxylate: Methyl 2-(pyridin-3-yl)propanoate, as an ester, exhibits lower polarity and higher lipophilicity than the potassium salt, making it suitable as a prodrug or intermediate in organic synthesis .

Cyclopropane Integration: The cyclopropane ring in 1-(pyridin-3-yl)cyclopropanecarboxylic acid imposes conformational rigidity, which may enhance binding affinity in target proteins or resistance to enzymatic degradation .

Acid/Base Properties

  • The hydrochloride salt of 2-(pyridin-3-yl)acetic acid (CAS 6419-36-9) offers improved crystallinity and stability compared to the free acid, a common strategy in drug development to optimize physicochemical properties .

Applications and Niche Roles this compound’s ionic nature positions it as a candidate for metal-organic frameworks (MOFs) or ionic liquids, whereas methyl esters and cyclopropane derivatives are more likely employed in cross-coupling reactions or as bioactive scaffolds .

Research Findings and Gaps

  • Experimental Data Limitations : Solubility, pKa, and thermodynamic data for these compounds are absent in the provided sources. Further studies are needed to quantify these parameters and validate inferred properties.

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